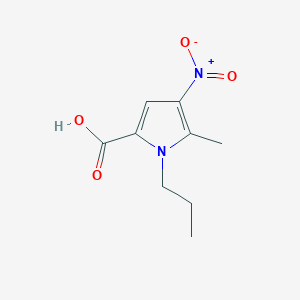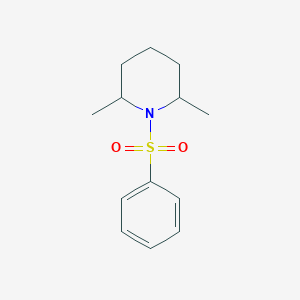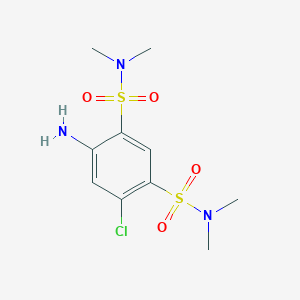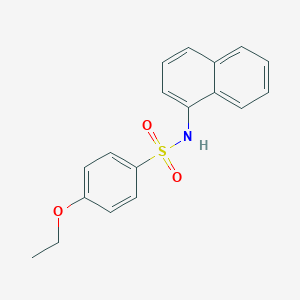
4-nitro-5-methyl-1-propyl-1H-pyrrole-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-5-methyl-1-propyl-1H-pyrrole-2-carboxylic acid is a compound that has been researched for its potential use in various scientific applications. This compound is a pyrrole derivative that has shown promising results in laboratory experiments.
Aplicaciones Científicas De Investigación
4-nitro-5-methyl-1-propyl-1H-pyrrole-2-carboxylic acid has been studied for its potential use in various scientific applications. One such application is as a fluorescent probe for the detection of nitric oxide. This compound has also been studied for its potential use as an antibacterial agent.
Mecanismo De Acción
The mechanism of action of 4-nitro-5-methyl-1-propyl-1H-pyrrole-2-carboxylic acid is not fully understood. However, it is believed that this compound exerts its effects by interacting with various cellular targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-nitro-5-methyl-1-propyl-1H-pyrrole-2-carboxylic acid are not well characterized. However, studies have shown that this compound has antibacterial properties and can be used as a fluorescent probe for the detection of nitric oxide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-nitro-5-methyl-1-propyl-1H-pyrrole-2-carboxylic acid in lab experiments is its potential use as a fluorescent probe for the detection of nitric oxide. However, one limitation of using this compound is its moderate to low yields during synthesis.
Direcciones Futuras
There are several future directions for research on 4-nitro-5-methyl-1-propyl-1H-pyrrole-2-carboxylic acid. One direction is to further investigate its potential use as an antibacterial agent. Another direction is to study its mechanism of action and cellular targets. Additionally, researchers can explore its potential use in other scientific applications, such as in the detection of other biomolecules.
Métodos De Síntesis
The synthesis of 4-nitro-5-methyl-1-propyl-1H-pyrrole-2-carboxylic acid involves the reaction of 4-nitro-1H-pyrrole-2-carboxylic acid with propylmagnesium bromide and methyl iodide. This reaction yields the desired compound in moderate to good yields.
Propiedades
Fórmula molecular |
C9H12N2O4 |
|---|---|
Peso molecular |
212.2 g/mol |
Nombre IUPAC |
5-methyl-4-nitro-1-propylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c1-3-4-10-6(2)7(11(14)15)5-8(10)9(12)13/h5H,3-4H2,1-2H3,(H,12,13) |
Clave InChI |
CHNVWOWPXOEEMR-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C=C1C(=O)O)[N+](=O)[O-])C |
SMILES canónico |
CCCN1C(=C(C=C1C(=O)O)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isopropyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281720.png)
![Methyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281723.png)
![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B281724.png)
![Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281725.png)
![Ethyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281728.png)


![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281736.png)
![4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281737.png)
![Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281738.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281739.png)
![4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate](/img/structure/B281740.png)
![3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281746.png)
